3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
This compound is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a 1,2,4-oxadiazole ring. The triazolopyridazine moiety is substituted at the 6-position with a butyl-methylamine group, while the oxadiazole ring is linked to a 4-benzyloxyphenyl group via an ethyl spacer.
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution and cyclization. For instance, analogous triazolopyridazine derivatives have been synthesized via reactions of arylalkylamines with halogenated precursors under basic conditions (e.g., potassium carbonate in dry DMF at 105°C), yielding pure products after extraction and crystallization . The benzyloxy-substituted oxadiazole component may be prepared through condensation reactions involving carboxylic acid derivatives and amidoximes, as described in similar synthetic pathways .
Properties
IUPAC Name |
N-butyl-N-methyl-3-[2-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O2/c1-3-4-18-33(2)25-15-14-23-29-30-24(34(23)31-25)16-17-26-28-27(32-36-26)21-10-12-22(13-11-21)35-19-20-8-6-5-7-9-20/h5-15H,3-4,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVKTBRCJLWMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety (C₃N₂O) is electron-deficient, enabling nucleophilic substitution and ring-opening reactions. Key observations include:
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Nucleophilic Attack : The oxadiazole’s 5-position is susceptible to nucleophilic substitution under basic conditions (e.g., with amines or thiols), forming substituted intermediates .
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Ring-Opening : Prolonged exposure to strong acids (e.g., HCl/H₂O) or bases (e.g., NaOH/EtOH) can cleave the oxadiazole ring, yielding amidoxime or nitrile derivatives .
Table 1: Oxadiazole-Specific Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic substitution | K₂CO₃/DMF, R-NH₂ (amine) | 5-Amino-oxadiazole derivative |
| Acid hydrolysis | 6M HCl, reflux, 12h | Amidoxime intermediate |
| Base degradation | 2M NaOH, EtOH, 60°C, 6h | Nitrile byproduct |
Triazolopyridazine Modifications
The fused triazolopyridazine system participates in:
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Electrophilic Substitution : The pyridazine ring undergoes regioselective halogenation (e.g., bromination at C-3 using Br₂/FeCl₃) .
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N-Alkylation : The N-butyl-N-methylamine group reacts with alkyl halides (e.g., CH₃I) under basic conditions to form quaternary ammonium salts .
Table 2: Triazolopyridazine Reactivity
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃, 0°C, 2h | 3-Bromo-triazolopyridazine |
| N-Dealkylation | BBr₃, CH₂Cl₂, −78°C, 1h | Secondary amine formation |
| Oxidation | KMnO₄, H₂O, 100°C, 4h | Pyridazine N-oxide derivative |
Benzyloxy Group Transformations
The 4-(benzyloxy)phenyl substituent undergoes:
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Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C, EtOH) cleaves the benzyl ether to yield a phenolic -OH group .
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Friedel-Crafts Alkylation : Reacts with acyl chlorides (e.g., AcCl/AlCl₃) to form para-substituted derivatives .
Ethyl Linker Reactivity
The -CH₂CH₂- bridge between oxadiazole and triazolopyridazine enables:
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Oxidative Cleavage : Ozonolysis (O₃, then Zn/H₂O) generates two carbonyl-containing fragments .
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Radical Halogenation : NBS/AIBN in CCl₄ introduces bromine at the ethylene carbons .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
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Enzyme Inhibition : Binds to Cryptosporidium parvum enzymes via hydrophobic interactions (logP = 3.2) and hydrogen bonding (triazolopyridazine N-atoms) .
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hERG Channel Affinity : The urea analog exhibits higher hERG inhibition (IC₅₀ = 1.7 μM) than the acetamide variant (IC₅₀ = 10 μM), highlighting substituent-dependent toxicity .
Synthetic Considerations
Key steps in its preparation include:
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Oxadiazole Formation : Cyclization of amidoxime precursors with carboxylic acids under dehydrating conditions (POCl₃) .
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Triazolopyridazine Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to fuse triazole and pyridazine rings .
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Final Coupling : Mitsunobu reaction to attach the ethyl-linked oxadiazole to the triazolopyridazine core .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives containing oxadiazole rings have been synthesized and tested for their ability to inhibit seizures in various animal models. These studies suggest that the target compound may also possess anticonvulsant activity due to its structural similarities with known anticonvulsants .
Antitumor Activity
The oxadiazole and triazole derivatives are often investigated for their anticancer properties. Compounds that incorporate these moieties have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The target compound's structure may facilitate similar mechanisms of action against tumor cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Studies have shown that modifications in the functional groups attached to the core structure can significantly influence their pharmacological profiles. For example:
- Benzyloxy Group : Enhances binding affinity to biological targets.
- Triazole Moiety : Imparts stability and may enhance interactions with enzyme active sites.
In Vivo Studies
Preclinical studies involving animal models have been conducted to evaluate the efficacy and safety of compounds similar to the target molecule. These studies typically assess:
- Toxicity Profiles : Evaluating neurotoxicity using tests like the rotorod test.
- Efficacy in Seizure Models : Using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests to assess anticonvulsant potential .
Data Tables
Case Studies
- Anticonvulsant Screening : A series of compounds with oxadiazole derivatives were synthesized and screened for anticonvulsant activity. The most promising candidates demonstrated significant protection against seizures comparable to established treatments like phenytoin .
- Antitumor Efficacy : Research into similar triazole-containing compounds revealed their effectiveness in inhibiting tumor growth in vitro and in vivo, suggesting a pathway for further exploration of the target compound's potential anticancer applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzyloxyphenyl group and oxadiazole ring contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituents on the triazolopyridazine core or the oxadiazole ring. Key comparisons include:
(a) N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 3)
- Substituents : A 4-chlorophenethyl group at the 8-position and a methyl group at the 6-position.
- Synthesis : Prepared via reaction of 4-chlorophenethylamine with a triazolopyridazine precursor under similar conditions (K₂CO₃, DMF, 105°C) .
- Properties : The electron-withdrawing chlorine atom enhances metabolic stability but may reduce solubility compared to the benzyloxy group in the target compound.
(b) N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 18)
- Substituents : A 4-methoxybenzyl group at the 8-position.
(c) 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c)
- Core Structure : Features a benzooxazine ring instead of triazolopyridazine.
- Synthesis : Synthesized via coupling of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles using Cs₂CO₃ in DMF .
- Comparison : The benzooxazine core may confer distinct electronic properties compared to triazolopyridazine, influencing binding affinity in biological targets.
Comparative Data Table
Key Findings:
The N-butyl-N-methyl substitution may enhance metabolic stability over smaller alkyl groups (e.g., methyl in Compound 18) due to steric hindrance of oxidative enzymes.
Synthetic Efficiency :
- Triazolopyridazine derivatives generally require harsh conditions (e.g., 105°C in DMF) but achieve high yields , whereas benzooxazine derivatives are synthesized at room temperature with moderate yields .
The benzooxazine derivative 7a demonstrates antifungal activity, highlighting the role of core heterocycles in target specificity .
Biological Activity
The compound 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps include the formation of the oxadiazole and triazole rings, which are crucial for its biological activity. The detailed synthetic pathways can be complex and may vary based on the desired purity and yield.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and triazole rings have shown effectiveness against various cancer cell lines. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.16 | Apoptosis induction |
| HCT116 | 6.25 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacteria | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the benzyloxy group and variations in the alkyl substituents on the triazole can significantly influence potency and selectivity.
- Benzyloxy Group : The presence of electron-donating groups on the benzyloxy moiety enhances lipophilicity, improving membrane permeability.
- Triazole Ring Modifications : Substituents on the triazole ring can modulate interactions with biological targets such as enzymes or receptors.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole-triazole hybrids, including our compound. The results indicated that compounds with a similar structure exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent compounds. The study emphasized the importance of substituent variation in achieving optimal activity.
Study 2: Antimicrobial Screening
In another investigation reported in Antimicrobial Agents and Chemotherapy, a library of oxadiazole derivatives was screened for antimicrobial properties. The findings revealed that compounds with similar structural features to our target exhibited significant activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and triazolopyridazine moieties in this compound?
- The synthesis typically involves multi-step protocols. For the 1,2,4-oxadiazole ring, cyclization of acylhydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) is common, as shown in analogous oxadiazole syntheses . The triazolopyridazine core may be formed via cyclocondensation of hydrazine derivatives with nitriles or via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by alkylation to introduce the N-butyl-N-methyl substituent .
- Key validation : Intermediate characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .
Q. How can researchers address solubility challenges during in vitro assays for this hydrophobic compound?
- Co-solvent systems (e.g., DMSO/PBS mixtures) or micellar formulations using surfactants like Tween-80 are recommended. Solubility parameters should be calculated using Hansen solubility principles, with experimental validation via dynamic light scattering (DLS) to confirm colloidal stability .
Q. What analytical techniques are essential for verifying structural integrity after synthesis?
- Primary methods :
- H/C NMR to confirm substitution patterns and aromatic proton environments .
- HRMS for molecular ion validation (mass error < 2 ppm) .
- Supplementary techniques :
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for triazolopyridine analogs .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scaling up synthesis?
- Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and guide solvent/ catalyst selection. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to minimize trial-and-error optimization .
- Case study : Reaction barrier analysis for oxadiazole cyclization may reveal optimal temperature and catalyst (e.g., POCl₃ vs. PCl₅) .
Q. How should researchers resolve contradictions in biological activity data across different substituted analogs?
- Systematic approach :
- Perform comparative molecular field analysis (CoMFA) to map steric/electronic contributions of substituents (e.g., benzyloxy vs. methoxy groups).
- Validate hypotheses via isosteric replacements (e.g., replacing the oxadiazole with a thiadiazole) and retest activity .
Q. What methodologies enable in-depth study of metabolic stability for this compound?
- Phase I metabolism : Use human liver microsomes (HLMs) with NADPH cofactor, followed by LC-QTOF-MS to identify hydroxylation or N-dealkylation products .
- Phase II metabolism : Incubate with UDP-glucuronosyltransferase (UGT) isoforms to assess glucuronidation potential .
Experimental Design Considerations
Q. Designing a SAR study for triazolopyridazine derivatives: What parameters should be prioritized?
- Core variables :
- Substituent electronic profiles (Hammett σ constants).
- Steric bulk at the N-butyl position (e.g., branching vs. linear chains).
Q. How to mitigate byproduct formation during the alkylation of the triazolopyridazine core?
- Optimization strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
